molecular formula C13H20N2 B13966620 2-(1-benzylazetidin-3-yl)-N-methylethanamine

2-(1-benzylazetidin-3-yl)-N-methylethanamine

Cat. No.: B13966620
M. Wt: 204.31 g/mol
InChI Key: DKBRFAHNFPIVMU-UHFFFAOYSA-N
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Description

2-(1-benzylazetidin-3-yl)-N-methylethanamine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzylazetidin-3-yl)-N-methylethanamine typically involves the preparation of 1-benzylazetidin-3-ol as an intermediate. One common method involves the reaction of benzylamine with epichlorohydrin to form 1-benzylazetidin-3-ol, which is then converted to the target compound through a series of steps involving methylation and amination .

Industrial Production Methods

Industrial production of this compound may involve optimized processes to ensure high yield and purity. For example, the preparation of 1-benzylazetidin-3-ol can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved safety .

Chemical Reactions Analysis

Types of Reactions

2-(1-benzylazetidin-3-yl)-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

2-(1-benzylazetidin-3-yl)-N-methylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-benzylazetidin-3-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-benzylazetidin-3-ol: An intermediate in the synthesis of 2-(1-benzylazetidin-3-yl)-N-methylethanamine.

    N-methylazetidine: A structurally similar compound with different functional groups.

    Azetidine-2-carboxylic acid: Another azetidine derivative with distinct properties.

Uniqueness

Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and development .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

2-(1-benzylazetidin-3-yl)-N-methylethanamine

InChI

InChI=1S/C13H20N2/c1-14-8-7-13-10-15(11-13)9-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3

InChI Key

DKBRFAHNFPIVMU-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CN(C1)CC2=CC=CC=C2

Origin of Product

United States

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